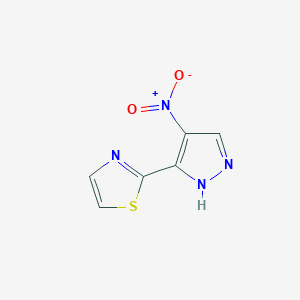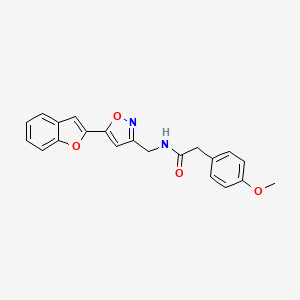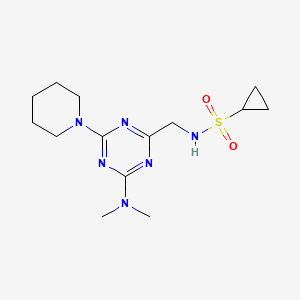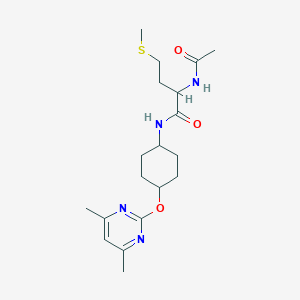![molecular formula C20H17ClN4O2S B2871541 N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-42-8](/img/no-structure.png)
N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C20H17ClN4O2S and its molecular weight is 412.89. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide and its derivatives have been extensively studied for their antitumor effects. A novel series of compounds based on 4(3H)-quinazolinone scaffolds demonstrated significant antitumor efficacy across various tumor cell lines, including renal and lung cancer cells. These compounds, such as 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, showed extensive-spectrum antitumor efficiency, indicating their potential as cancer therapeutics (Mohamed et al., 2016). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity, revealing broad spectrum antitumor activity and potential for further development as cancer treatments (Al-Suwaidan et al., 2016).
Antibacterial and Antifungal Activity
These compounds also possess significant antibacterial and antifungal properties. A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrated good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Rajanarendar et al., 2010).
Antimicrobial and Antioxidant Potential
Further studies explored the antimicrobial and antioxidant potential of newly synthesized 2,3-disubstituted quinazoline-4(3H)-ones. These compounds showed potent inhibitory action against various bacterial strains and demonstrated profound antioxidant potential, indicating their utility in combating oxidative stress-related disorders (Kumar et al., 2011).
Anti-inflammatory and Analgesic Activities
Compounds containing the quinazolin-4(3H)-one scaffold have also been studied for their anti-inflammatory and analgesic properties. For example, new azolopyrimidoquinolines and pyrimidoquinazolines exhibited significant anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents for pain and inflammation management (El-Gazzar et al., 2009).
Agricultural Applications
Additionally, quinazolin-4-one derivatives have shown potential as agricultural bactericides against pathogens such as Xanthomonas oryzae pv. oryzae, indicating their utility in plant protection and contributing to agricultural productivity (Du et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 4-chlorobenzylamine with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by the addition of acetic anhydride and triethylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide.", "Step 2: Addition of acetic anhydride and triethylamine to the intermediate to form the final product N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |
CAS RN |
1028685-42-8 |
Molecular Formula |
C20H17ClN4O2S |
Molecular Weight |
412.89 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C20H17ClN4O2S/c21-13-7-5-12(6-8-13)11-22-17(26)10-9-16-19(27)25-18(23-16)14-3-1-2-4-15(14)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26) |
InChI Key |
WBWXKPMCTONNKG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)



![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2871474.png)
![(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2871476.png)

![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)

![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)